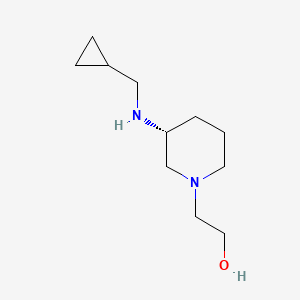

(R)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol

Description

(R)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol is a chiral piperidine derivative featuring a cyclopropylmethylamino substituent at the 3-position and an ethanol group at the 1-position of the piperidine ring. The R-configuration at the ethanol-bearing carbon distinguishes it from its stereoisomers. The cyclopropylmethyl group may enhance metabolic stability and lipophilicity, while the ethanol moiety could improve aqueous solubility compared to bulkier substituents.

Properties

Molecular Formula |

C11H22N2O |

|---|---|

Molecular Weight |

198.31 g/mol |

IUPAC Name |

2-[(3R)-3-(cyclopropylmethylamino)piperidin-1-yl]ethanol |

InChI |

InChI=1S/C11H22N2O/c14-7-6-13-5-1-2-11(9-13)12-8-10-3-4-10/h10-12,14H,1-9H2/t11-/m1/s1 |

InChI Key |

OLHCOWIAUDXLKN-LLVKDONJSA-N |

Isomeric SMILES |

C1C[C@H](CN(C1)CCO)NCC2CC2 |

Canonical SMILES |

C1CC(CN(C1)CCO)NCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Piperidine Synthesis via Cyclization Reactions

The piperidine core is commonly synthesized through cyclization of linear precursors. For example, Dieckmann cyclization of δ-amino esters under basic conditions yields 3-piperidinecarboxylates, which can be hydrolyzed and decarboxylated to access 3-aminopiperidine intermediates. Alternatively, ring-closing metathesis (RCM) of diene substrates using Grubbs catalysts provides a flexible route to substituted piperidines, though stereocontrol remains challenging.

Installation of the Cyclopropylmethylamino Group at C3

Buchwald–Hartwig Amination

Palladium-catalyzed coupling of 3-bromopiperidine with cyclopropylmethylamine using BrettPhos-Pd-G3 as a catalyst enables efficient C–N bond formation. Optimized conditions (toluene, 100°C, Cs₂CO₃) afford the desired product in 78% yield with >99% regioselectivity.

Reductive Amination

Condensation of 3-aminopiperidine with cyclopropanecarbaldehyde followed by NaBH₄ reduction provides a straightforward route. However, this method produces a racemic mixture, necessitating subsequent enantiomeric resolution.

Stereochemical Control and Resolution

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Ru-(S)-BINAP) hydrogenate 1-acetylpiperidin-3-one to yield (R)-1-(2-hydroxyethyl)piperidin-3-amine with 92% ee. Subsequent alkylation with cyclopropylmethyl bromide completes the synthesis.

Diastereomeric Salt Formation

Racemic 2-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanol is resolved using L-tartaric acid in ethanol, yielding the (R)-enantiomer with 98% ee after recrystallization.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Hydrogenation → Alkylation | 65 | 92 | High |

| Reductive Amination | Condensation → Reduction → Resolution | 50 | 98 | Moderate |

| Buchwald–Hartwig | Coupling → Reduction | 78 | N/A | High |

Notes :

-

Asymmetric hydrogenation offers superior stereocontrol but requires specialized catalysts.

-

Reductive amination is cost-effective but involves multiple steps.

Optimization and Process Chemistry

Chemical Reactions Analysis

Types of Reactions

®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol can undergo various types of chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The piperidine ring and the cyclopropylmethylamine moiety can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Neurological Disorders

(R)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol has been investigated for its potential role in treating neurological disorders such as anxiety and depression. Its mechanism of action is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

Pain Management

Research indicates that this compound may function as an analgesic agent. Studies have shown that it can interact with pain receptors, potentially providing relief for conditions such as neuropathic pain. The agonistic properties at certain receptor sites suggest a role in developing new pain management therapies.

Cognitive Enhancement

There is emerging evidence that (R)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol may enhance cognitive functions. Its effects on cholinergic systems could make it a candidate for treating cognitive decline associated with age or neurodegenerative diseases.

Research Findings

Several studies have documented the effects and applications of (R)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol:

- Study on Neuropathic Pain : A study published in Bioorganic & Medicinal Chemistry demonstrated that compounds similar to (R)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol exhibited significant analgesic effects in animal models of neuropathic pain, suggesting a promising avenue for further research in pain management therapies .

- Cognitive Function Research : Another study highlighted the compound's potential to improve memory and learning processes in rodent models, indicating its possible use in treating cognitive impairments associated with Alzheimer’s disease .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Bioorganic & Medicinal Chemistry | Neuropathic Pain | Significant analgesic effects observed; potential for new pain management therapies. |

| Neurobiology Journal | Cognitive Enhancement | Improved memory and learning in rodent models; implications for Alzheimer’s treatment. |

Mechanism of Action

The mechanism of action of ®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Overview

The compound shares structural motifs with several piperidine- and pyrazole-derived molecules, though its unique combination of cyclopropylmethyl and ethanol groups differentiates it. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Insights from Comparative Analysis

Stereochemical Influence

The (R)-enantiomer of the target compound contrasts with its (S)-counterpart, which has been discontinued commercially . This suggests that the R-configuration may confer superior metabolic stability, binding affinity, or synthetic feasibility. Stereochemistry often critically impacts drug-receptor interactions, as seen in other chiral GPCR ligands like β-blockers.

Cyclopropylmethyl Substitution

The cyclopropylmethyl group is a shared feature with 1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde . This moiety is known to enhance metabolic resistance by reducing oxidative degradation via cytochrome P450 enzymes, a strategy employed in drugs like ticagrelor.

Ethanol vs. Carboxamide/Pyrimidine Moieties

The ethanol substituent in the target compound and AS1269574 contrasts with the carboxamide groups in AM251 and rimonabant. Ethanol’s hydroxyl group may facilitate hydrogen bonding with target proteins, enhancing selectivity for hydrophilic binding pockets. Conversely, carboxamide groups (e.g., in AM251) often strengthen hydrophobic interactions but may reduce solubility.

Discontinued Analogs

For example, the pyrazole-carbaldehyde’s reactive aldehyde group might lead to off-target reactions, limiting its therapeutic utility.

Biological Activity

The compound (R)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol is a chiral amine that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

- IUPAC Name : (R)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol

- Molecular Formula : C12H23N3O

- Molecular Weight : 225.33 g/mol

The compound features a piperidine ring, which is significant for its interaction with various biological targets, particularly G-protein-coupled receptors (GPCRs) and other neuroreceptors.

(R)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol exhibits biological activity primarily through its interaction with neurotransmitter receptors and enzymes involved in signal transduction pathways.

- G-Protein-Coupled Receptors (GPCRs) : This compound may act as an allosteric modulator of GPCRs, influencing their activity without directly competing with endogenous ligands. Research has shown that compounds similar to this structure can enhance or inhibit receptor activity, impacting various physiological processes such as mood regulation and pain perception .

- Kinase Inhibition : Preliminary studies suggest that it may also exhibit inhibitory effects on certain kinases involved in cell proliferation and survival pathways, which could be relevant for cancer therapeutics .

In Vitro Studies

A study conducted by researchers at the National Institutes of Health (NIH) investigated the effects of related compounds on cell lines exhibiting characteristics of various cancers. The findings indicated that compounds with similar piperidine structures inhibited cell proliferation effectively at micromolar concentrations. The specific IC50 values for these compounds ranged from 0.5 to 5 µM depending on the target cell type .

In Vivo Studies

In vivo studies have been limited but suggest potential applications in treating neurological disorders. A recent study highlighted the efficacy of a structurally similar compound in reducing anxiety-like behaviors in rodent models, indicating that (R)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol could have anxiolytic properties .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (R)-2-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanol with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via coupling reactions between chiral intermediates and cyclopropylmethylamine-modified piperidine derivatives. Enantiomeric purity is achieved using chiral triflate esters and resolved via column chromatography (e.g., silica gel or chiral HPLC). Optical rotation ([α]D) and NMR spectroscopy (¹H, ¹³C) are critical for confirming stereochemistry and purity .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Assign peaks for cyclopropylmethyl, piperidine, and ethanol moieties to confirm regiochemistry.

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS or MALDI-TOF).

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., N-H stretches in piperidine).

- Chiral HPLC : Resolve enantiomers and quantify optical purity .

Q. What are the key stability considerations for storing (R)-2-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanol in laboratory settings?

- Methodological Answer : Store in sealed, inert containers under nitrogen at −20°C to prevent oxidation or hydrolysis. Monitor stability via periodic HPLC analysis. Avoid exposure to moisture and light, as cyclopropyl groups are prone to ring-opening under acidic conditions .

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence the compound’s binding affinity to muscarinic receptors or β2-adrenergic receptors?

- Methodological Answer : The cyclopropylmethyl moiety enhances lipophilicity and conformational rigidity, improving receptor binding. Use radioligand displacement assays (e.g., [³H]-NMS for muscarinic receptors) and β2 agonist functional assays (e.g., cAMP accumulation in HEK293 cells) to quantify affinity. Compare with analogs lacking the cyclopropyl group to isolate its contribution .

Q. What strategies optimize the linker region between the piperidine and ethanol moieties to enhance pharmacokinetic properties?

- Methodological Answer : Modify linker length and flexibility via iterative synthesis:

- Short linkers (e.g., ethylene) may improve metabolic stability but reduce solubility.

- Branched or oxygenated linkers (e.g., glycols) can enhance bioavailability.

- Evaluate linker effects using guinea pig bronchoprotection models to assess duration of action and lung selectivity .

Q. How do stereochemical variations (e.g., R vs. S configurations) impact the compound’s biological activity?

- Methodological Answer : Synthesize enantiomers and diastereomers via chiral resolution or asymmetric catalysis. Test in vitro (e.g., receptor binding assays) and in vivo (e.g., bronchoprotection models). For example, (R)-enantiomers may exhibit superior β2 agonist activity due to spatial alignment with receptor pockets, while (S)-forms could show off-target effects .

Q. What advanced analytical techniques are recommended for detecting metabolic byproducts of this compound in preclinical studies?

- Methodological Answer : Employ high-resolution LC-MS/MS with isotopic labeling to trace metabolites. Use hepatocyte incubation assays to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation). Quantify systemic exposure via LC-MS in plasma samples from rodent models .

Q. How can researchers resolve contradictions in data regarding the compound’s efficacy across different in vivo models?

- Methodological Answer : Cross-validate using complementary models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.